molecular formula C28H22N4O5S B15026820 (3Z)-1-benzyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15026820
M. Wt: 526.6 g/mol
InChI Key: IIJXYEBXGKUSSD-GYHWCHFESA-N
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Description

1-BENZYL-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of triazole, thiazole, and indole moieties

Preparation Methods

The synthesis of 1-BENZYL-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazole and thiazole rings, followed by their fusion with the indole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and trimethoxyphenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZYL-3-[(5Z)-6-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiazole moieties are known to bind to various biological targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole and thiazole derivatives, such as:

    1,2,3-Triazole derivatives: Known for their stability and biological activities.

    1,3,4-Thiazole derivatives: Used in various medicinal applications

Properties

Molecular Formula

C28H22N4O5S

Molecular Weight

526.6 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H22N4O5S/c1-35-20-13-17(14-21(36-2)23(20)37-3)25-29-28-32(30-25)27(34)24(38-28)22-18-11-7-8-12-19(18)31(26(22)33)15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3/b24-22-

InChI Key

IIJXYEBXGKUSSD-GYHWCHFESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2

Origin of Product

United States

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